2-(3-Chloromethyl-2,4,6-trimethyl-benzylidene)-malononitrile
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Overview
Description
2-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}PROPANEDINITRILE is an organic compound with a complex structure It is characterized by the presence of a chloromethyl group and trimethylphenyl group attached to a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}PROPANEDINITRILE typically involves the reaction of 3-(chloromethyl)-2,4,6-trimethylbenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}PROPANEDINITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}PROPANEDINITRILE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}PROPANEDINITRILE involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The nitrile groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile
- 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid
Uniqueness
2-{[3-(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENYL]METHYLIDENE}PROPANEDINITRILE is unique due to the presence of both chloromethyl and trimethylphenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13ClN2 |
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Molecular Weight |
244.72 g/mol |
IUPAC Name |
2-[[3-(chloromethyl)-2,4,6-trimethylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H13ClN2/c1-9-4-10(2)14(6-15)11(3)13(9)5-12(7-16)8-17/h4-5H,6H2,1-3H3 |
InChI Key |
JCHYTVMSSGVPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)C=C(C#N)C#N)C |
Origin of Product |
United States |
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